

Structural Analysis of Ledipasvir D-tartrate Crystals: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analysis of **Ledipasvir D-tartrate** crystals. Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, is a critical component of combination therapies for chronic HCV infection. The D-tartrate salt form of Ledipasvir is a crystalline solid, and understanding its solid-state properties is paramount for drug development, formulation, and ensuring therapeutic efficacy. This document summarizes key quantitative data from crystallographic and thermal analyses and outlines detailed experimental protocols.

Crystallographic Analysis

The crystalline form of **Ledipasvir D-tartrate** has been characterized primarily by X-ray Powder Diffraction (XRPD). While a complete single-crystal structure is not publicly available, XRPD provides a distinctive fingerprint of the crystalline lattice.

X-ray Powder Diffraction (XRPD) Data

The XRPD pattern of crystalline **Ledipasvir D-tartrate** exhibits several characteristic peaks, which are crucial for identification and quality control.



Peak Position (°2θ ± 0.2°)	Significance	
4.0	Primary Characterizing Peak	
10.3	Primary Characterizing Peak	
19.7	Primary Characterizing Peak	
9.1	Additional Characterizing Peak	
12.7	Additional Characterizing Peak	
24.0	Additional Characterizing Peak	

Data sourced from patent literature. The XRPD analysis was conducted using Cu-K α radiation at a wavelength of 1.54178 Å.

Experimental Protocol: X-ray Powder Diffraction

The following protocol outlines a standard procedure for the XRPD analysis of a crystalline pharmaceutical salt like **Ledipasvir D-tartrate**.

Objective: To obtain the XRPD pattern of the crystalline material for identification and phase purity assessment.

Instrumentation: A laboratory X-ray diffractometer equipped with a copper anode X-ray tube and a sensitive detector.

Sample Preparation:

- Gently grind a small amount of the **Ledipasvir D-tartrate** sample using a mortar and pestle to ensure a fine, homogeneous powder.[1] This minimizes preferred orientation effects.
- Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.
 For small sample quantities, a low-background silicon wafer mount can be utilized.[2]

Data Collection:

· Mount the sample holder in the diffractometer.



- Set the instrument parameters. A typical scan range for pharmaceutical compounds is from 3° to 40° 20.[3]
- The X-ray source is operated at a standard power setting (e.g., 40 kV and 40 mA).
- Data is collected with a step size of, for example, 0.02° 2θ and a dwell time per step that ensures adequate signal-to-noise ratio.

Data Analysis:

- The resulting diffractogram is processed to identify the peak positions (°2θ) and their relative intensities.
- The obtained peak list is compared against the known characteristic peaks of Ledipasvir Dtartrate for confirmation of its identity and crystalline form.



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Experimental Workflow for XRPD Analysis

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of **Ledipasvir D-tartrate**, such as its melting point and thermal stability.

Differential Scanning Calorimetry (DSC) Data

DSC analysis of **Ledipasvir D-tartrate** reveals a key thermal event associated with its melting.



Thermal Event	Temperature (°C)	Description
Endotherm	~ 221	Corresponds to the melting of the crystalline form.

This endothermic event is a critical parameter for the identification of this specific crystalline form.

Experimental Protocol: Differential Scanning Calorimetry

The following is a representative protocol for the DSC analysis of a crystalline active pharmaceutical ingredient (API) like **Ledipasvir D-tartrate**.

Objective: To determine the melting point and other thermal transitions of the crystalline material.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

- Accurately weigh 2-5 mg of the Ledipasvir D-tartrate sample into an aluminum DSC pan.[4]
- Hermetically seal the pan to ensure a closed system, especially if solvates or hydrates are suspected.[4] An empty, sealed aluminum pan is used as a reference.

Data Collection:

- Place the sample and reference pans into the DSC cell.
- Equilibrate the system at a starting temperature, for example, 30°C.
- Heat the sample at a constant rate, typically 10°C/min, up to a final temperature well above the expected melting point (e.g., 250°C).[5][6]
- The analysis is performed under an inert nitrogen atmosphere with a constant purge gas flow (e.g., 50 mL/min).[5]



Data Analysis:

- The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic and exothermic events.
- The onset temperature of the melting endotherm is determined as the melting point of the substance.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability and determine the presence of volatile components such as water or residual solvents.

Objective: To measure changes in the mass of the sample as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

Accurately weigh 5-10 mg of the Ledipasvir D-tartrate sample into a TGA pan.

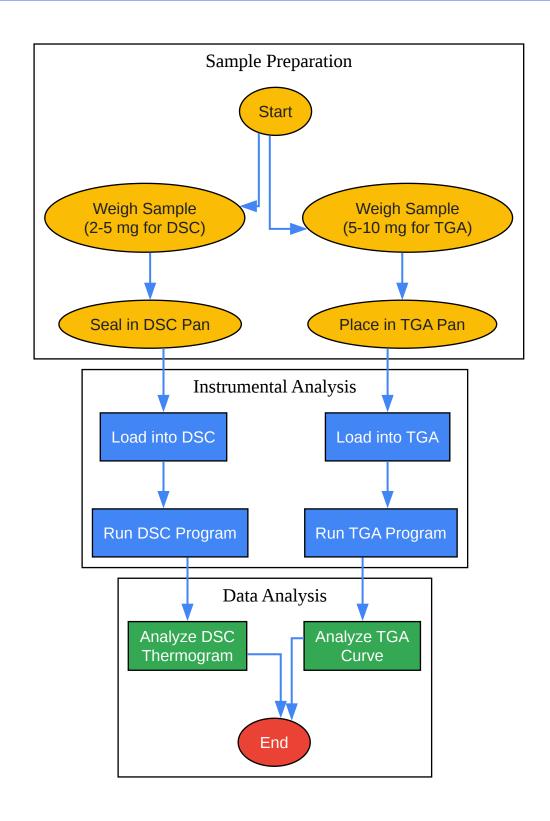
Data Collection:

- Place the sample pan into the TGA furnace.
- Heat the sample at a controlled rate, for instance, 10°C/min, over a specified temperature range (e.g., from room temperature to 300°C).[6]
- The experiment is conducted under a controlled atmosphere, typically flowing nitrogen, to prevent oxidative degradation.[6]

Data Analysis:

- The TGA curve, which plots the percentage of weight loss against temperature, is analyzed.
- Significant weight loss events are correlated with temperature ranges to understand desolvation, dehydration, or decomposition processes.





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Workflow for DSC and TGA Analysis

Conclusion



The structural and thermal analysis of **Ledipasvir D-tartrate** crystals provides critical data for its characterization and quality control in pharmaceutical development. The distinct XRPD pattern and the characteristic melting endotherm observed in DSC are key identifiers for this crystalline form. The experimental protocols detailed in this guide represent standard methodologies for obtaining reliable and reproducible data for crystalline pharmaceutical salts. A thorough understanding of these solid-state properties is essential for ensuring the stability, bioavailability, and overall quality of the final drug product.

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